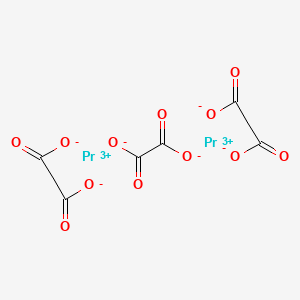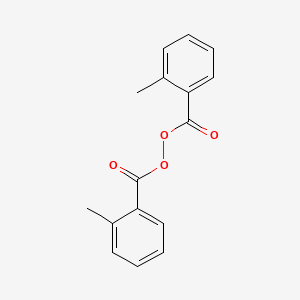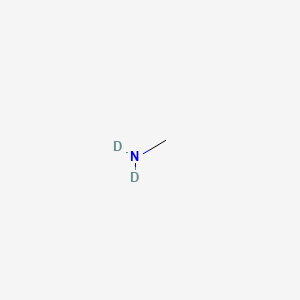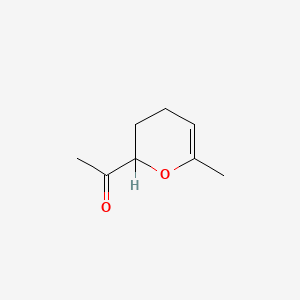
Praseodymium oxalate
Vue d'ensemble
Description
Praseodymium oxalate is a chemical compound composed of praseodymium (Pr) cations and oxalate (C₂O₄²⁻) anions. It is a light green crystalline solid that forms hydrates, with the most common being Pr₂(C₂O₄)₃•10H₂O . This compound serves as an intermediate product in the synthesis of praseodymium compounds and finds applications in various fields, including glass coloring and enamel production.
Chemical Reactions Analysis
- Decomposition : Upon heating, praseodymium oxalate undergoes stepwise decomposition. The removal of water molecules from the hydrate leads to the formation of anhydrous praseodymium oxalate, which further decomposes to yield praseodymium oxide (Pr₆O₁₁) .
Physical And Chemical Properties Analysis
- Particle Size : Praseodymium oxide powders obtained from praseodymium oxalate exhibit a median diameter (D₅₀) of approximately 4.32 μm .
- Surface Area : The average surface area is 6.628 m²/g .
- Pore Characteristics : Pore diameter is around 1.86 nm, and pore volume is 0.026 cm³/g .
- Loss on Ignition (L.O.I.) : The L.O.I. of praseodymium oxalate is as low as 0.39%, meeting industrial requirements .
Applications De Recherche Scientifique
Spectroscopic Properties
Praseodymium-doped erbium oxalate crystals have been studied for their spectroscopic properties. These crystals, grown using the hydro silica gel method, exhibit significant changes in color with varying dopant ion concentrations. The absorption spectra and Judd–Ofelt intensity parameters of these crystals have been thoroughly analyzed (Pragash, Unnikrishnan, & Sudarsanakumar, 2011).
Microwave Field Decomposition
Praseodymium oxalate can be decomposed in a microwave field to successfully produce micron-sized praseodymium oxide powders. This process has been shown to be effective, yielding powders with desired particle sizes and uniform morphologies, which are confirmed through various analytical techniques like XRD, FT-IR, and SEM (Lv et al., 2020).
Energy Transfer in Cerium Oxalate Crystals
The energy transfer process in cerium oxalate single crystals doped with praseodymium ions has been evaluated. These crystals were also grown using the hydro silica gel method. The study included the analysis of absorption and emission spectra, with the overlapping spectra indicating a potential energy transfer process between Ce3+ and Pr3+ ions (Pragash, Jose, Unnikrishnan, & Sudarsanakumar, 2011).
Growth of Mixed Crystals
Research has been conducted on the growth and characterization of mixed neodymium praseodymium oxalate decahydrate crystals. These were characterized using techniques like X-ray powder diffraction and optical absorption studies (Joseph, Varghese, & Ittyachen, 1995).
Thermal Decomposition
The thermal decomposition of praseodymium-lanthanum mixed oxalate has been studied to understand the process and the thermal stability of the resulting compounds (Watanabe, Miyazaki, Maruyama, & Saito, 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
oxalate;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDNCIXKPJDA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954374 | |
| Record name | Praseodymium ethanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium oxalate | |
CAS RN |
3269-10-1 | |
| Record name | Praseodymium oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium ethanedioate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[oxalato(2-)]dipraseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















